molecular formula C8H7BrN4 B15056433 4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine

4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B15056433
M. Wt: 239.07 g/mol
InChI Key: XYWSUXMYIPBLJP-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of 4-bromoacetophenone with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-(pyridin-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the bromine atom and the pyridine ring can enhance its potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-2-pyridin-4-ylpyrazol-3-amine

InChI

InChI=1S/C8H7BrN4/c9-7-5-12-13(8(7)10)6-1-3-11-4-2-6/h1-5H,10H2

InChI Key

XYWSUXMYIPBLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)Br)N

Origin of Product

United States

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